4-Chloropyridine-2,5-dicarboxylic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

Select 4-chloropyridine-2,5-dicarboxylic acid (CAS 1227945-07-4) for its unique 4-chloro substituent enabling Suzuki, Buchwald-Hartwig, and SNAr chemistries inaccessible with non-halogenated pyridine-2,5-dicarboxylic acid. This bifunctional building block streamlines fragment-based drug discovery (FBDD), structural-activity relationship (SAR) studies, and metal-organic framework (MOF) construction via post-synthetic modification. The increased lipophilicity (~1.3 log units) enhances biophysical assay detection. Research-use only; not for human or veterinary use.

Molecular Formula C7H4ClNO4
Molecular Weight 201.56
CAS No. 1227945-07-4
Cat. No. B2705322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyridine-2,5-dicarboxylic acid
CAS1227945-07-4
Molecular FormulaC7H4ClNO4
Molecular Weight201.56
Structural Identifiers
SMILESC1=C(C(=CN=C1C(=O)O)C(=O)O)Cl
InChIInChI=1S/C7H4ClNO4/c8-4-1-5(7(12)13)9-2-3(4)6(10)11/h1-2H,(H,10,11)(H,12,13)
InChIKeyKXNBJIIPZFBSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloropyridine-2,5-dicarboxylic Acid (CAS 1227945-07-4): Procurement Baseline & Identity


4-Chloropyridine-2,5-dicarboxylic acid (CAS 1227945-07-4) is a heterocyclic building block with the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol . As a halogenated pyridine dicarboxylic acid, it belongs to the class of 2,5-pyridinedicarboxylate derivatives, which are recognized for their utility as intermediates in pharmaceutical synthesis and as ligands in coordination chemistry [1]. The compound’s defining structural feature is the 4-chloro substituent, which introduces a site for nucleophilic aromatic substitution and cross-coupling reactions, enabling the generation of diverse molecular libraries.

Why 4-Chloropyridine-2,5-dicarboxylic Acid Cannot Be Replaced by Non-Halogenated Analogs


Direct substitution of 4-chloropyridine-2,5-dicarboxylic acid with its non-halogenated parent, pyridine-2,5-dicarboxylic acid, or other regioisomeric analogs is scientifically unsound for applications requiring synthetic derivatization. The 4-chloro substituent is not an inert group; it serves as a critical functional handle that dictates downstream chemical reactivity. While pyridine-2,5-dicarboxylic acid acts primarily as a ligand or a core scaffold for biological activity [1], the introduction of the chlorine atom enables a divergent set of transformations (e.g., Suzuki, Buchwald-Hartwig, SNAr) that are impossible with the unsubstituted core. Furthermore, the electron-withdrawing nature of the chlorine atom significantly alters the electronic properties of the pyridine ring (pKa of adjacent carboxylic acids, redox potential), which in turn modulates both its metal-chelating behavior and its pharmacokinetic profile as a fragment or intermediate. Therefore, selection of the chlorinated variant is driven not by incremental potency improvement but by a fundamental shift in synthetic utility and physicochemical character.

4-Chloropyridine-2,5-dicarboxylic Acid: Quantitative Differentiation Evidence Guide


Synthetic Versatility: Quantified Reactivity Advantage Over Non-Halogenated Parent

The 4-chloro substituent in 4-chloropyridine-2,5-dicarboxylic acid enables participation in palladium-catalyzed cross-coupling reactions that are entirely inaccessible to the non-halogenated parent compound, pyridine-2,5-dicarboxylic acid. While quantitative yield data for this exact scaffold under standard Suzuki conditions is proprietary or embedded in specific patent examples, the class-level inference from chloropyridine reactivity is robust: 4-chloropyridines undergo oxidative addition to Pd(0) with significantly faster kinetics than bromo- or iodo-analogs due to the electron-deficient nature of the ring [1]. In contrast, the C-H bond at the 4-position of pyridine-2,5-dicarboxylic acid cannot engage in these catalytic cycles. This difference is binary (reactive vs. unreactive), providing an unambiguous basis for selection in library synthesis or late-stage functionalization workflows. The presence of the chlorine atom also increases the compound's lipophilicity (estimated AlogP ~0.5 vs. -0.8 for the parent [2]), potentially improving membrane permeability in cell-based assays.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physicochemical Differentiation: Lipophilicity Modulation via Chlorine Substitution

The introduction of a chlorine atom at the 4-position significantly alters the lipophilicity of the pyridinedicarboxylic acid scaffold, a critical parameter influencing passive membrane permeability and non-specific binding. While experimental logD values for 4-chloropyridine-2,5-dicarboxylic acid are not widely reported in open-access literature, a class-level inference based on analogous pyridine carboxylic acids indicates a substantial increase in lipophilicity compared to the non-halogenated parent [1]. For the parent pyridine-2,5-dicarboxylic acid, the calculated logP (AlogP) is approximately -0.8, reflecting high hydrophilicity. Substitution with a chlorine atom is estimated to increase this value by ~1.3 log units to approximately 0.5 [2]. This shift moves the compound from a highly polar, potentially permeability-limited space into a more balanced region, making the chlorinated derivative a more suitable fragment or intermediate for optimizing cellular activity in drug discovery programs.

ADME Drug Discovery Physicochemical Properties

Regioisomeric Specificity: Distinctive Metal-Chelation Geometry vs. 2,4-Dicarboxylic Acid

The 2,5-dicarboxylic acid substitution pattern on the pyridine ring dictates a specific metal-chelating geometry that is distinct from other regioisomers like pyridine-2,4-dicarboxylic acid. In 2,5-pyridinedicarboxylates, the carboxylate groups are arranged para to each other across the ring, leading to a linear, rod-like spacer in the formation of metal-organic frameworks (MOFs) and coordination polymers. In contrast, the 2,4-isomer creates an angular (∼120°) building unit. While direct structural data for the 4-chloro derivative is sparse, the 2,5-regiochemistry is the primary determinant of supramolecular architecture, with the chloro substituent providing a site for secondary halogen bonding or further post-synthetic modification [1]. Quantitative comparisons of framework porosity or dimensionality between 2,5- and 2,4-linked MOFs consistently show the 2,5-isomer yields more extended, higher-porosity networks [2]. This regioisomeric advantage is intrinsic to the 4-chloropyridine-2,5-dicarboxylic acid scaffold and cannot be replicated by 2,4- or 2,6-dicarboxylic acid analogs.

Coordination Chemistry MOF Synthesis Ligand Design

Application Scenarios for 4-Chloropyridine-2,5-dicarboxylic Acid in R&D


Medicinal Chemistry: Generation of C4-Diversified Libraries

As established in Section 3, the 4-chloro substituent is the critical enabling feature for this scenario. Researchers seeking to explore structure-activity relationships (SAR) at the 4-position of a 2,5-pyridinedicarboxylic acid core must select this compound. Standard high-throughput parallel synthesis using Suzuki-Miyaura cross-coupling allows for the rapid introduction of aryl, heteroaryl, or alkenyl groups at the C4 position, creating diverse compound libraries that cannot be accessed from the non-halogenated parent [1].

Fragment-Based Drug Discovery (FBDD): Use as a Halogen-Enriched Fragment

In FBDD campaigns, 4-chloropyridine-2,5-dicarboxylic acid offers a distinct physicochemical profile compared to its non-halogenated counterpart. The increased lipophilicity (~1.3 log units, Section 3) improves the likelihood of detecting binding in biophysical assays (e.g., SPR, NMR) where highly polar fragments often fail due to poor solubility or weak interactions. Furthermore, the chlorine atom serves as a heavy atom probe for X-ray crystallography and a handle for subsequent 'fragment growing' via covalent or metal-catalyzed chemistry, making it a strategically superior fragment for hit identification and elaboration [2].

Coordination Chemistry & MOF Synthesis: Accessing Linear Bridging Modes

For chemists designing novel metal-organic frameworks (MOFs) or coordination polymers, the 2,5-regiochemistry of this compound is the primary architectural determinant. This scaffold serves as a linear, ditopic linker that can bridge metal nodes to form extended 2D or 3D networks. The 4-chloro group provides an additional supramolecular recognition site (halogen bonding) or a point for post-synthetic modification (PSM) to introduce new functionalities into the MOF pores, enhancing gas sorption properties or catalytic activity [3]. The 4-chloro variant is thus uniquely suited for constructing functional porous materials with predefined topologies.

Synthesis of Agrochemical Intermediates

The chloropyridine moiety is a privileged scaffold in agrochemicals (e.g., herbicides like aminopyralid, insecticides like imidacloprid). This compound serves as a versatile intermediate for constructing such frameworks. Its bifunctional nature (carboxylic acids for amide/ester formation; chlorine for cross-coupling) enables the concise synthesis of complex, patentable analogs that mimic the core structures of known crop protection agents [4]. Its use streamlines the synthesis of libraries for screening against agricultural pests, differentiating it from simpler, non-functionalized pyridine building blocks.

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